3,3,5-Trimethylhexyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,5-Trimethylhexyl acetate can be synthesized through the esterification of 3,3,5-trimethylhexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the oxo synthesis of diisobutene, followed by hydrogenation to produce 3,3,5-trimethylhexanol. This alcohol is then acetylated using acetic acid to form the desired ester .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylhexyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol in the presence of a catalyst .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: 3,3,5-Trimethylhexanol and acetic acid
Transesterification: New ester and alcohol (e.g., methyl acetate and 3,3,5-trimethylhexanol)
Scientific Research Applications
3,3,5-Trimethylhexyl acetate has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and their role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 3,3,5-trimethylhexyl acetate involves its interaction with esterases, enzymes that catalyze the hydrolysis of esters into their corresponding alcohols and acids. This interaction leads to the release of 3,3,5-trimethylhexanol and acetic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5,5-Trimethylhexyl acetate
- Isononyl acetate
- 3,5,5-Trimethyl-1-hexanol acetate
Uniqueness
3,3,5-Trimethylhexyl acetate is unique due to its specific structure, which imparts distinct physicochemical properties such as a lower boiling point and higher stability compared to similar compounds. Its fruity odor and stability make it particularly valuable in the fragrance industry .
Properties
CAS No. |
61836-75-7 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3,3,5-trimethylhexyl acetate |
InChI |
InChI=1S/C11H22O2/c1-9(2)8-11(4,5)6-7-13-10(3)12/h9H,6-8H2,1-5H3 |
InChI Key |
GLSWNDHZBIBVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)CCOC(=O)C |
Origin of Product |
United States |
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